molecular formula C15H17NO2S2 B3013606 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone CAS No. 1795483-45-2

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B3013606
M. Wt: 307.43
InChI Key: PQPGLUVSLNETEH-UHFFFAOYSA-N
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Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Lokeshwari et al. (2017) detailed the design and synthesis of novel furan appended benzothiazepine derivatives, starting from 1-(furan-2-yl)ethanone. These compounds were evaluated for their in vitro VRV-PL-8a and H+/K+ ATPase inhibitor properties, showing promising results for the treatment of inflammatory-related disorders, potentially offering an alternative to NSAIDs that mitigate ulcer-inducing side effects (Lokeshwari et al., 2017).

Photoinduced Oxidative Annulation

Zhang et al. (2017) reported on the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to the synthesis of highly functionalized polyheterocyclic ethanones. This process involves no transition metals or oxidants, highlighting a greener approach to synthesizing complex heterocyclic structures (Zhang et al., 2017).

Antibacterial Activity

Research by Khumar et al. (2018) on novel synthesized pyrazole derivatives, including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. This study underscores the potential of furan and thiophene derivatives in developing new antibacterial agents (Khumar et al., 2018).

Optical Properties

Lukes et al. (2003) investigated the optical properties of furanic and thiophenic ethane-1,2-diones, presenting data on their syntheses, spectral measurements, and geometries. This research contributes to the understanding of how structural variations in furanic and thiophenic derivatives influence electronic polarizability and hyperpolarizabilities, relevant for applications in materials science (Lukes et al., 2003).

properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c17-15(11-12-3-2-9-19-12)16-6-5-14(20-10-7-16)13-4-1-8-18-13/h1-4,8-9,14H,5-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPGLUVSLNETEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone

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